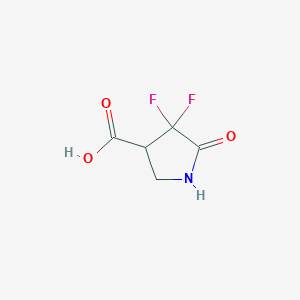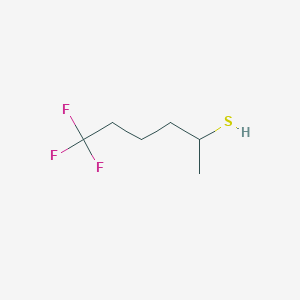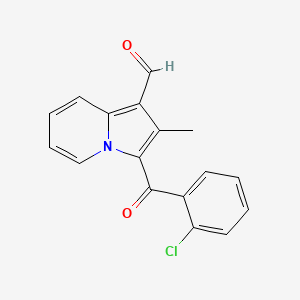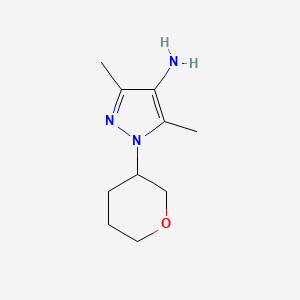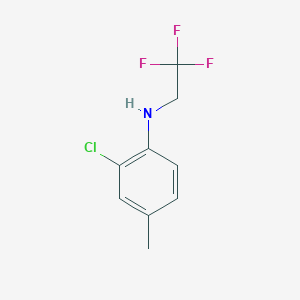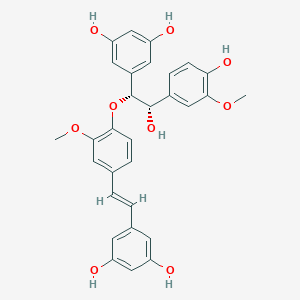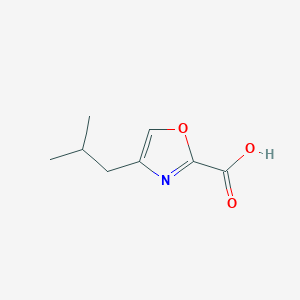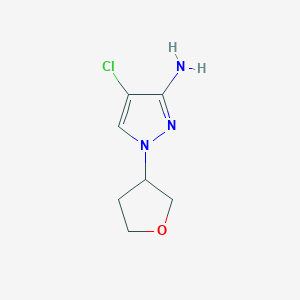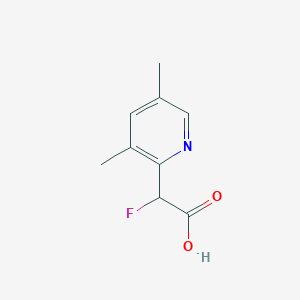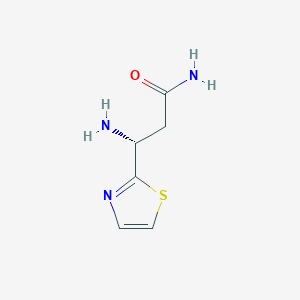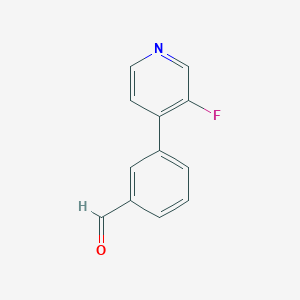
3-(3-Fluoropyridin-4-yl)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Fluoropyridin-4-yl)benzaldehyde is an organic compound with the molecular formula C12H8FNO It is a derivative of benzaldehyde, where the benzene ring is substituted with a 3-fluoropyridin-4-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoropyridin-4-yl)benzaldehyde typically involves the introduction of a fluorine atom into a pyridine ring, followed by the attachment of the pyridine ring to a benzaldehyde moiety. One common method involves the nucleophilic substitution of a halogenated pyridine with a fluorinating agent, followed by a formylation reaction to introduce the aldehyde group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
3-(3-Fluoropyridin-4-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion to carboxylic acids or other oxidized products.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Replacement of the fluorine atom or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
3-(3-Fluoropyridin-4-yl)benzaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active compound.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 3-(3-Fluoropyridin-4-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity by influencing electronic and steric properties.
類似化合物との比較
Similar Compounds
4-(6-Fluoropyridin-3-yl)benzaldehyde: Another fluorinated benzaldehyde derivative with similar structural features.
3-(2-chloro-3-fluoropyridin-4-yl)benzaldehyde: Contains both chlorine and fluorine substituents, offering different reactivity and properties.
Uniqueness
3-(3-Fluoropyridin-4-yl)benzaldehyde is unique due to the specific position of the fluorine atom on the pyridine ring, which can significantly influence its chemical behavior and interactions. This positional isomerism can lead to differences in reactivity, biological activity, and physical properties compared to other similar compounds.
特性
分子式 |
C12H8FNO |
|---|---|
分子量 |
201.20 g/mol |
IUPAC名 |
3-(3-fluoropyridin-4-yl)benzaldehyde |
InChI |
InChI=1S/C12H8FNO/c13-12-7-14-5-4-11(12)10-3-1-2-9(6-10)8-15/h1-8H |
InChIキー |
LRCSAHXMQCQFKN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)C2=C(C=NC=C2)F)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


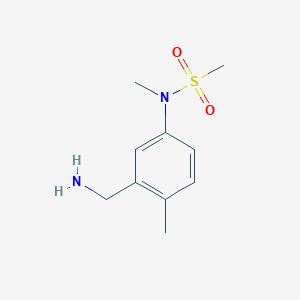
![7-(Propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13068195.png)
![6,6-dimethyl-4H,5H,6H-thieno[3,2-b]pyrrole](/img/structure/B13068201.png)

